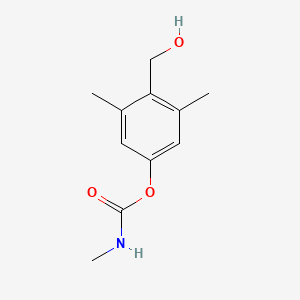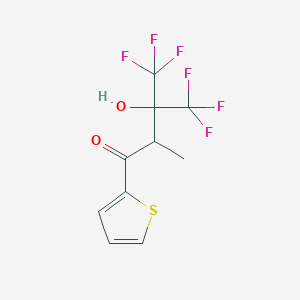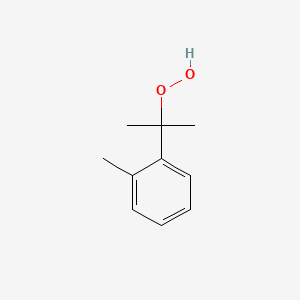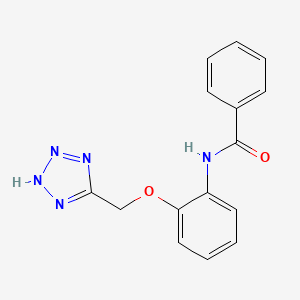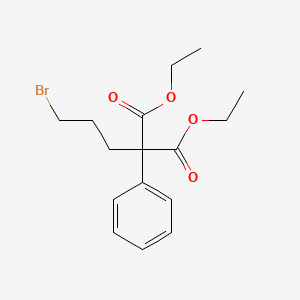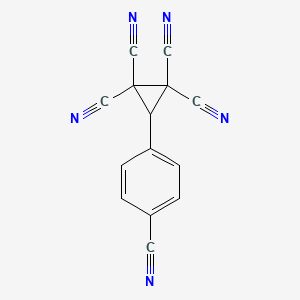
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of three amine groups attached to a toluene ring, along with a trifluoromethyl group and a propyl group. Its unique structure imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- typically involves multi-step organic reactions. One common method includes the nitration of toluene to form nitrotoluene derivatives, followed by reduction to obtain the corresponding amines. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the alkylation of the amine groups with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted toluene derivatives, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Toluene-2,4-diamine: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties and applications.
Benzotrifluoride: Contains a trifluoromethyl group but lacks the amine groups, making it less reactive in certain chemical reactions.
Aniline derivatives: Similar amine functionality but different aromatic ring substitutions, leading to varied reactivity and applications.
Uniqueness
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- is unique due to the combination of trifluoromethyl and propyl groups with multiple amine functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
33697-95-9 |
|---|---|
Molecular Formula |
C10H14F3N3 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-N-propyl-5-(trifluoromethyl)benzene-1,2,3-triamine |
InChI |
InChI=1S/C10H14F3N3/c1-2-3-16-9-7(14)4-6(5-8(9)15)10(11,12)13/h4-5,16H,2-3,14-15H2,1H3 |
InChI Key |
XHIQAKYJJJSPEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1N)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


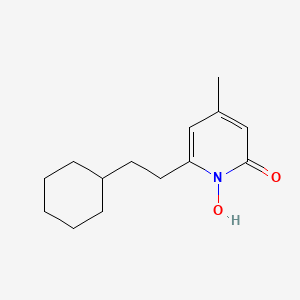
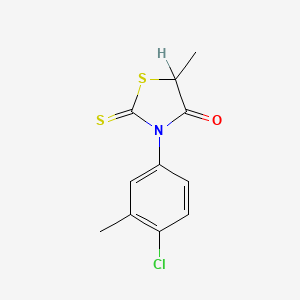
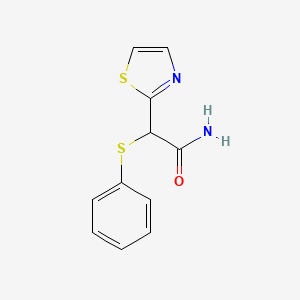
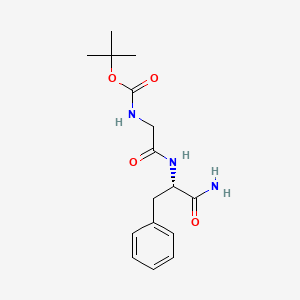
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
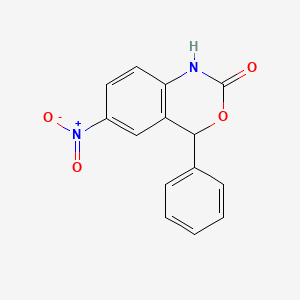
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
